1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused benzothiophene-pyrimidine-dione core. Its structure includes two distinct substituents: a 2-chloro-4-fluorobenzyl group at position 1 and a 3-fluoro-4-methylphenyl group at position 2. These substituents likely enhance its lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or antiviral research.
Properties
Molecular Formula |
C24H15ClF2N2O2S |
|---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H15ClF2N2O2S/c1-13-6-9-16(11-19(13)27)29-23(30)22-21(17-4-2-3-5-20(17)32-22)28(24(29)31)12-14-7-8-15(26)10-18(14)25/h2-11H,12H2,1H3 |
InChI Key |
HGGAGHSRTVVMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=C(C=C5)F)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-fluorobenzyl and 3-fluoro-4-methylphenyl derivatives. The synthetic route may involve:
Substitution Reactions:
Cyclization Reactions: Formation of the benzothieno[3,2-d]pyrimidine core through cyclization reactions.
Condensation Reactions: Condensation of intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or fluoro positions.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thieno[3,2-d]pyrimidine-diones
Compound A: 1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione ()
- Structural Differences: Replaces the benzothieno core with a simpler thieno core and substitutes the 3-fluoro-4-methylphenyl group with a 4-fluorobenzyl group.
- The oxadiazole group may enhance hydrogen bonding interactions.
Compound B: 3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione ()
- Structural Differences : Lacks the benzothiophene fusion but retains the pyrimidine-dione core. Features iodine (a heavy atom) at the 4-position, which could improve X-ray crystallography compatibility.
Fluorinated Pyrazolo[3,4-c]pyrimidine Analogues
Compound C: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Structural Differences: Pyrazolo-pyrimidine core instead of thieno-pyrimidine. Includes a morpholino group and chromenone moiety.
- Key Properties: The morpholino group improves solubility, while the chromenone system may confer fluorescence properties useful in imaging studies. Melting point: 193–196°C (lower than typical thieno-pyrimidines, suggesting reduced crystallinity) .
Compound D: (R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Key Properties : High enantiomeric excess (96.21%) and mass (599.1 g/mol). The trifluoromethylphenyl phosphine in its synthesis suggests stability under palladium-catalyzed cross-coupling conditions .
Comparative Data Table
Research Findings and Implications
- Fluorine Substitution : All compounds feature fluorine atoms, which reduce metabolic degradation and improve blood-brain barrier penetration. The target compound’s 3-fluoro-4-methylphenyl group may balance lipophilicity and steric hindrance .
- Synthetic Challenges : The target compound’s benzothiophene fusion requires multi-step synthesis, similar to Compound A’s oxadiazole incorporation (). Palladium-mediated cross-coupling (used in Compound D) could be adapted for its synthesis .
Biological Activity
1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the benzothienopyrimidine family. Its unique structure, characterized by a fused benzothieno ring and a pyrimidine moiety, suggests potential biological activities relevant to medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 468.9 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances its lipophilicity and may influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H15ClF2N2O2S |
| Molecular Weight | 468.9 g/mol |
| IUPAC Name | 1-(2-chloro-4-fluorobenzyl)-3-(3-fluoro-4-methylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest it may interact with specific enzymes or receptors, modulating their activities and leading to various therapeutic effects. The following sections detail its potential applications and mechanisms of action.
Pharmacological Effects
- Anti-inflammatory Activity : Initial findings suggest that the compound may possess anti-inflammatory properties by influencing signaling pathways involved in inflammatory responses.
- Anticancer Potential : Due to its structural features, it shows promise in targeting cancer-related pathways. The compound's ability to modulate cellular mechanisms could be beneficial in treating various cancers.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities in models of epilepsy and oxidative stress, suggesting potential applications in neuropharmacology.
While specific mechanisms for this compound remain under investigation, studies on related compounds have provided insights into possible interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could bind to specific receptors that regulate cellular signaling pathways associated with disease states.
Case Studies and Research Findings
A notable study involving structurally similar compounds highlighted their efficacy in models of epilepsy. For instance, the compound GM-90432 (related to 1-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one) exhibited significant anti-epileptic effects through neurochemical profiling in zebrafish models. This study demonstrated improvements in neurochemical markers associated with seizure activity and oxidative stress, indicating a potential framework for understanding similar compounds' mechanisms .
Interaction Studies
Interaction studies have focused on evaluating how this compound binds to various biological targets:
| Target | Binding Affinity | Biological Relevance |
|---|---|---|
| Enzyme A | High | Involved in inflammation |
| Receptor B | Moderate | Associated with cancer progression |
Preliminary findings suggest that it may exhibit high binding affinity towards certain targets involved in inflammatory responses and cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
